molecular formula C5H11NO3S B3228939 (S)-Pyrrolidin-2-ylmethanesulfonic acid CAS No. 127075-47-2

(S)-Pyrrolidin-2-ylmethanesulfonic acid

Cat. No.: B3228939
CAS No.: 127075-47-2
M. Wt: 165.21 g/mol
InChI Key: JYFHRLOWRFUNPU-YFKPBYRVSA-N
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Description

(S)-Pyrrolidin-2-ylmethanesulfonic acid is a chiral sulfonic acid derivative of pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-2-ylmethanesulfonic acid typically involves the reaction of (S)-pyrrolidine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-2-ylmethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted pyrrolidine compounds.

Scientific Research Applications

(S)-Pyrrolidin-2-ylmethanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity. The pyrrolidine ring provides structural rigidity and chirality, enhancing its selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidity but lacking the chiral pyrrolidine ring.

    Pyrrolidine: A basic compound without the sulfonic acid group, used as a precursor in the synthesis of (S)-Pyrrolidin-2-ylmethanesulfonic acid.

    Taurine: An amino sulfonic acid with different biological functions and applications.

Uniqueness

This compound is unique due to its combination of a chiral pyrrolidine ring and a sulfonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFHRLOWRFUNPU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925777
Record name (Pyrrolidin-2-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127075-47-2
Record name (Pyrrolidin-2-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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